1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Representation

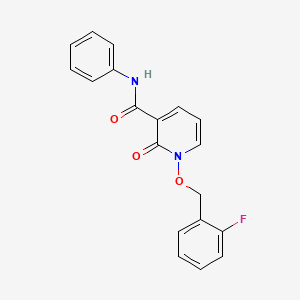

The IUPAC name 1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide systematically describes its structure:

- 1-((2-fluorobenzyl)oxy : A 2-fluorobenzyl group (C₆H₄F-CH₂-) attached via an oxygen atom at position 1 of the dihydropyridine ring.

- 2-oxo : A ketone group at position 2.

- N-phenyl-1,2-dihydropyridine-3-carboxamide : A carboxamide group at position 3, where the nitrogen atom is bonded to a phenyl group (C₆H₅).

The dihydropyridine core consists of a six-membered ring with one double bond (between positions 4 and 5), as shown below:

$$

\begin{array}{ccc}

& \text{O} & \

\text{F} & \longleftarrow & \text{C}6\text{H}4\text{-CH}_2\text{-O} \

& | & \

\text{N} & \text{C=O} & \

\text{Ph-NH-C(=O)} & & \

\end{array}

$$

This structure aligns with related dihydropyridine derivatives documented in PubChem entries, where analogous compounds share the 2-oxo-1,2-dihydropyridine scaffold with variable substituents.

Alternative Designations and Registry Numbers

While the compound lacks a universally standardized trivial name, it is referenced in scientific literature and commercial catalogs using descriptors such as:

- 2-Oxo-N-phenyl-1-[(2-fluorophenyl)methoxy]-1,2-dihydropyridine-3-carboxamide

- EVT-2770794 (Evitachem product code)

Registry identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | Not publicly listed | - |

| PubChem CID | Not assigned | - |

The absence of a CAS registry number in available sources suggests this compound remains under active investigation rather than commercial production. Its structural analog, 1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide (CAS 868678-88-0), shares 85% structural similarity but includes a trifluoromethoxyphenyl group instead of a simple phenyl substituent.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₁₆FN₂O₃ derives from:

- Dihydropyridine core : C₅H₅NO (positions 1–6)

- 2-fluorobenzyloxy group : C₇H₆FO (position 1)

- N-phenylcarboxamide : C₇H₆NO (position 3)

Calculated molecular weight:

$$

\text{MW} = (20 \times 12.01) + (16 \times 1.01) + (19.00) + (2 \times 14.01) + (3 \times 16.00) = 378.36 \, \text{g/mol}

$$

Key functional groups contributing to its reactivity and polarity include:

| Group | Electrophilic Sites | Nucleophilic Sites |

|---|---|---|

| 2-Oxo | Carbonyl carbon | - |

| Carboxamide | - | Amide nitrogen |

| Fluoroaromatic ring | Fluorine (δ⁻) | Benzyl hydrogen |

This profile matches the physicochemical characteristics of dihydropyridine derivatives used in pharmaceutical research, particularly those targeting enzyme inhibition. The fluorobenzyl group enhances lipophilicity, as evidenced by related compounds with logP values ranging from 2.8 to 3.5.

Structural analogs in PubChem databases, such as N,1-dibenzyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CID 571691), confirm the stability of the carboxamide-dihydropyridine framework under standard laboratory conditions. X-ray crystallography data for analogous molecules reveal planar carboxamide groups and chair-conformed dihydropyridine rings, suggesting similar conformational preferences for this compound.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3/c20-17-11-5-4-7-14(17)13-25-22-12-6-10-16(19(22)24)18(23)21-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKVWDXMVVPHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common approach is the reaction of 2-fluorobenzyl alcohol with a suitable pyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Dihydropyridine derivatives have been extensively studied for their role as calcium channel blockers, which are crucial in managing hypertension and angina.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, research has demonstrated that certain dihydropyridine derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A375 by targeting specific kinases involved in cell cycle regulation .

Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of specific enzymes, such as histone deacetylases (HDACs), which are important in cancer biology. Inhibitors of HDACs can lead to increased acetylation of histones and other proteins, potentially reversing aberrant gene expression patterns associated with cancer .

Table 1: Overview of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Calcium Channel Blockade | Modulation of calcium ion influx | |

| Anticancer Activity | Inhibition of cell proliferation | |

| HDAC Inhibition | Reversal of epigenetic silencing |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multicomponent reactions that allow for the efficient generation of diverse chemical libraries. The structure-activity relationship studies suggest that modifications on the benzyl group and the carboxamide moiety can significantly influence the biological activity, providing a pathway for optimizing efficacy against specific targets .

Mechanism of Action

The mechanism of action of 1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-((2-fluorobenzyl)oxy)propan-1-ol: Shares the fluorobenzyl group but differs in the rest of the structure.

2-[(2-fluorobenzyl)oxy]benzoic acid: Contains a similar fluorobenzyl group but has a different core structure.

Uniqueness

1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

The compound 1-((2-fluorobenzyl)oxy)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is . The structure features a dihydropyridine core with a fluorobenzyl ether and a carboxamide group. The synthesis typically involves multi-step reactions that include the formation of the dihydropyridine ring followed by functionalization to introduce the fluorobenzyl and carboxamide moieties.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dihydropyridines have been shown to inhibit cell proliferation in various cancer cell lines. A notable study reported that a related compound demonstrated an IC50 value of 60 nM against AMPA receptors, which are implicated in tumor growth and metastasis .

Neuroprotective Effects

The neuroprotective potential of dihydropyridine derivatives has also been explored. Compounds in this class have been found to modulate glutamatergic neurotransmission, which is crucial in conditions like epilepsy and neurodegeneration. The compound's ability to act as a noncompetitive antagonist at AMPA receptors suggests it may help in reducing excitotoxicity in neuronal cells .

Case Studies

- In Vitro Studies : A study on a related dihydropyridine derivative showed significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells, suggesting potential applications in cancer therapy .

- Animal Models : In vivo experiments using related compounds have demonstrated efficacy in reducing seizure activity in animal models, indicating potential for treating epilepsy .

Data Table: Biological Activity Summary

| Activity | Related Compound | IC50 Value | Effect |

|---|---|---|---|

| Anticancer | Dihydropyridine | 60 nM | Inhibition of AMPA receptor activity |

| Neuroprotective | Dihydropyridine | Not specified | Reduction of excitotoxicity |

| Cardiovascular | Dihydropyridine | Not specified | Calcium channel modulation |

Q & A

Q. Advanced

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the pyridone 4-position, as seen in , where 4-ethoxy substitution improved solubility while retaining Met kinase inhibition (IC₅₀ < 10 nM) .

- Salt formation : Use hydrochloride or phosphate salts to enhance solubility.

- Co-solvent systems : Test DMSO/PEG400 mixtures for in vivo formulations .

What spectroscopic techniques confirm structural identity and purity?

Q. Basic

- ¹H/¹³C NMR : Characterize chemical environments (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyridone carbonyl at ~165 ppm) .

- HPLC : Monitor retention times (e.g., 8–10 min on C18 columns) and peak area (>95%) for purity .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry (e.g., ’s dihydropyridine derivatives) .

What models evaluate anticancer efficacy in MET-dependent cancers?

Q. Advanced

- In vitro : Use MET-amplified cell lines (e.g., GTL-16 gastric carcinoma) for proliferation assays. Measure IC₅₀ values via ATP-lite assays .

- In vivo : Oral administration in xenograft models (e.g., 50 mg/kg daily) with tumor volume monitoring. achieved complete tumor stasis in GTL-16 models .

- Biomarker analysis : Assess phospho-MET levels via Western blot or ELISA.

How to address discrepancies between in vitro enzyme inhibition and cellular activity?

Q. Advanced

- Permeability assays : Use Caco-2 monolayers to evaluate cellular uptake. Poor permeability may explain reduced cellular potency .

- Metabolic stability : Incubate with liver microsomes; low stability suggests rapid clearance.

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding targets .

What strategies elucidate the compound’s binding mode with target kinases?

Q. Advanced

- Molecular docking : Align with Met kinase crystal structures (PDB: 3LQ8) to predict binding poses .

- X-ray crystallography : Co-crystallize the compound with kinase domains (e.g., ’s molybdenum complexes) .

- Mutagenesis : Engineer kinase mutants (e.g., D1228A) to test hydrogen bonding interactions .

How to design stability studies under varied pH and temperature?

Q. Basic

- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal) for 1–4 weeks.

- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed carboxamide or oxidized pyridone) .

How to identify metabolic pathways and toxic metabolites?

Q. Advanced

- In vitro metabolism : Incubate with human liver microsomes and NADPH. Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Reactive intermediate screening : Trapping assays with glutathione or potassium cyanide to identify electrophilic metabolites.

- In vivo PK/PD : Profile plasma/tissue concentrations in rodent models to correlate exposure with toxicity .

Notes

- All answers integrate methodological guidance and evidence-based examples.

- Advanced questions emphasize experimental design and data interpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.